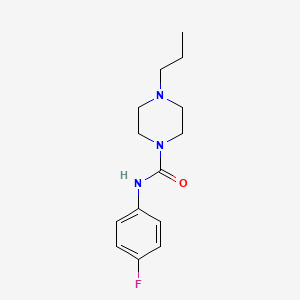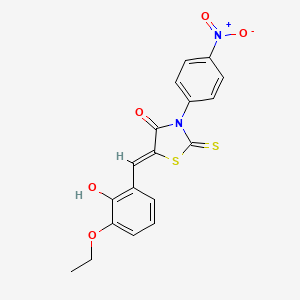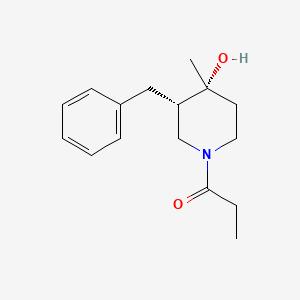
methyl 2-cyano-3-(2-furyl)-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-(2-furyl)-2-butenoate (MCB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the furanocoumarin family of compounds, which are known for their diverse biological activities. MCB has been found to exhibit a range of interesting properties, including anti-inflammatory, antioxidant, and antitumor effects. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-(2-furyl)-2-butenoate has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and biotechnology. Some of the key areas of research on methyl 2-cyano-3-(2-furyl)-2-butenoate include:
1. Anti-inflammatory effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit potent anti-inflammatory effects in a variety of experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB signaling pathway.
2. Antioxidant effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit strong antioxidant activity, which may be attributed to its ability to scavenge free radicals and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Antitumor effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
4. Anti-diabetic effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit hypoglycemic effects in experimental models of diabetes. It has been shown to improve glucose tolerance, reduce insulin resistance, and to enhance the activity of insulin signaling pathway.
Wirkmechanismus
Further studies are needed to elucidate the specific mechanism of action of methyl 2-cyano-3-(2-furyl)-2-butenoate, and to determine the molecular targets that are involved in its biological activities.
2. Drug development: methyl 2-cyano-3-(2-furyl)-2-butenoate has potential applications as a drug candidate for various diseases, such as cancer and inflammation. Further studies are needed to optimize the structure of methyl 2-cyano-3-(2-furyl)-2-butenoate and to develop analogs with improved potency and selectivity.
3. Toxicity studies: Further studies are needed to determine the toxicity profile of methyl 2-cyano-3-(2-furyl)-2-butenoate, and to evaluate its safety for human use.
4. Clinical trials: Clinical trials are needed to evaluate the efficacy of methyl 2-cyano-3-(2-furyl)-2-butenoate as a therapeutic agent for various diseases, and to determine the optimal dosage and administration route.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-cyano-3-(2-furyl)-2-butenoate has several advantages and limitations for lab experiments. Some of the key advantages of using methyl 2-cyano-3-(2-furyl)-2-butenoate in lab experiments include:
1. High potency: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit potent biological activities at relatively low concentrations, which makes it a useful tool for studying the mechanism of action of various biological processes.
2. Easy synthesis: methyl 2-cyano-3-(2-furyl)-2-butenoate can be easily synthesized using simple reaction conditions, which makes it a cost-effective compound for lab experiments.
3. Diverse biological activities: methyl 2-cyano-3-(2-furyl)-2-butenoate exhibits a range of interesting biological activities, which makes it a versatile compound for studying various biological processes.
Some of the limitations of using methyl 2-cyano-3-(2-furyl)-2-butenoate in lab experiments include:
1. Limited solubility: methyl 2-cyano-3-(2-furyl)-2-butenoate has limited solubility in water, which may limit its use in certain experimental conditions.
2. Lack of selectivity: methyl 2-cyano-3-(2-furyl)-2-butenoate exhibits a range of biological activities, which may make it difficult to determine the specific mechanism of action in certain experimental settings.
3. Limited toxicity data: There is limited toxicity data available for methyl 2-cyano-3-(2-furyl)-2-butenoate, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on methyl 2-cyano-3-(2-furyl)-2-butenoate. Some of the key areas of research that could be explored include:
1.
Synthesemethoden
The synthesis of methyl 2-cyano-3-(2-furyl)-2-butenoate is a relatively straightforward process that involves the reaction of furfuryl alcohol with cyanoacetic acid in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by dehydration to form the final product. The yield of methyl 2-cyano-3-(2-furyl)-2-butenoate can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Eigenschaften
IUPAC Name |
methyl (Z)-2-cyano-3-(furan-2-yl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(9-4-3-5-14-9)8(6-11)10(12)13-2/h3-5H,1-2H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCYSWQEVDQIOI-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)OC)/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N-methyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5404618.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5404623.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylacetamide](/img/structure/B5404627.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5404632.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5404653.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5404670.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]morpholine](/img/structure/B5404676.png)
![sec-butyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5404684.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)
![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)
![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)